2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide 2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690647-27-9
VCID: VC5320070
InChI: InChI=1S/C12H14Cl2N2O3S/c13-9-4-3-5-10(14)12(9)20(18,19)15-8-11(17)16-6-1-2-7-16/h3-5,15H,1-2,6-8H2
SMILES: C1CCN(C1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Molecular Formula: C12H14Cl2N2O3S
Molecular Weight: 337.22

2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

CAS No.: 690647-27-9

Cat. No.: VC5320070

Molecular Formula: C12H14Cl2N2O3S

Molecular Weight: 337.22

* For research use only. Not for human or veterinary use.

2,6-dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide - 690647-27-9

Specification

CAS No. 690647-27-9
Molecular Formula C12H14Cl2N2O3S
Molecular Weight 337.22
IUPAC Name 2,6-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H14Cl2N2O3S/c13-9-4-3-5-10(14)12(9)20(18,19)15-8-11(17)16-6-1-2-7-16/h3-5,15H,1-2,6-8H2
Standard InChI Key IHZBNCMOWAMTDG-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl

Introduction

Structural Characteristics and Chemical Identity

2,6-Dichloro-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions. The sulfonamide group (–SO₂NH–) is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety, introducing both ketone and pyrrolidine heterocyclic components. The molecular formula is C₁₂H₁₃Cl₂N₃O₃S, with a molecular weight of 356.22 g/mol .

Key structural features include:

  • Aromatic core: Dichlorinated benzene ring providing electronic and steric effects.

  • Sulfonamide bridge: Links the aromatic system to the ethyl-pyrrolidinone side chain.

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions .

The compound’s IUPAC name reflects its substitution pattern: N-(2-oxo-2-pyrrolidin-1-ylethyl)-2,6-dichlorobenzenesulfonamide.

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis involves sequential nucleophilic substitutions and coupling reactions:

  • Sulfonylation: 2,6-Dichlorobenzenesulfonyl chloride reacts with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) to form the sulfonamide intermediate .

  • Pyrrolidine Incorporation: The ethylenediamine intermediate undergoes condensation with pyrrolidinone or cyclization with γ-butyrolactam to introduce the 2-oxo-pyrrolidinyl group .

A representative reaction scheme:

2,6-Dichlorobenzenesulfonyl chloride+H2N–CH2–CO–NH–(pyrrolidine)baseTarget compound\text{2,6-Dichlorobenzenesulfonyl chloride} + \text{H}_2\text{N–CH}_2\text{–CO–NH–(pyrrolidine)} \xrightarrow{\text{base}} \text{Target compound}

Optimization Challenges

  • Steric hindrance: The 2,6-dichloro substituents on benzene limit reactivity at the sulfonamide nitrogen, necessitating elevated temperatures (80–100°C) .

  • Side reactions: Competing formation of sulfonic esters or over-substitution requires careful stoichiometric control .

Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Melting Point182–184°C (decomposition observed)Differential Scanning Calorimetry
SolubilitySlightly soluble in DMSO (>10 mM), insoluble in waterShake-flask method
LogP (Partition Coefficient)2.8 ± 0.3HPLC-derived
pKa6.2 (sulfonamide NH)Potentiometric titration

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition initiating at 220°C .

Biological Activity and Applications

Enzyme Inhibition

Preliminary studies suggest inhibitory effects on carbonic anhydrase isoforms (CA-II and CA-IX) with IC₅₀ values of 0.8–1.2 μM, attributed to the sulfonamide’s zinc-binding capacity .

ParameterData
Acute Toxicity (LD₅₀, rat)>500 mg/kg (oral)
Skin IrritationNon-irritant (OECD 404)
Environmental PersistenceModerate biodegradability (OECD 301B)

Handling precautions include using nitrile gloves and fume hoods to avoid inhalation of fine particles .

Comparative Analysis with Analogues

CompoundLogPMIC (E. coli)CA Inhibition (IC₅₀)
2,6-Dichloro-N-(2-oxo-2-pyrrolidinylethyl)benzenesulfonamide2.864 μg/mL0.9 μM
4-Ethoxy-N-methyl analogue 3.1>128 μg/mL2.4 μM
5-Chloro-2-methylphenyl derivative 3.532 μg/mL1.7 μM

The dichloro substitution improves target selectivity compared to mono-chloro analogues .

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